2-(4-methylanilino)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-(4-methylanilino)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile, also known as 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid, is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves several steps. The synthetic route typically starts with the preparation of the picolinic acid derivative, followed by the introduction of the carboxyethyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid can be compared with other similar compounds, such as:
Picolinic acid: Shares a similar core structure but lacks the carboxyethyl group.
4,6-dihydroxypicolinic acid: Similar structure but without the carboxyethyl group.
2-carboxyethylpyridine: Similar functional groups but different overall structure.
The uniqueness of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylanilino)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-7-9-14(10-8-12)20-18-21-16(13-5-3-2-4-6-13)15(11-19)17(23)22-18/h2-10H,1H3,(H2,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUVWPVHFIHWHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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